2-(difluoromethyl)-2,3-dihydro-1H-inden-2-aminehydrochloride
Description
2-(Difluoromethyl)-2,3-dihydro-1H-inden-2-amine hydrochloride belongs to the class of dihydroindenyl amine hydrochlorides, which are bicyclic aromatic compounds with a partially saturated indene core.
Properties
Molecular Formula |
C10H12ClF2N |
|---|---|
Molecular Weight |
219.66 g/mol |
IUPAC Name |
2-(difluoromethyl)-1,3-dihydroinden-2-amine;hydrochloride |
InChI |
InChI=1S/C10H11F2N.ClH/c11-9(12)10(13)5-7-3-1-2-4-8(7)6-10;/h1-4,9H,5-6,13H2;1H |
InChI Key |
XHHHCGYXXFTFAN-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2CC1(C(F)F)N.Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-(difluoromethyl)-2,3-dihydro-1H-inden-2-aminehydrochloride typically involves the introduction of the difluoromethyl group into the indane structure. One common method includes the use of difluoromethylation reagents such as TMS-CF2H. The reaction conditions often involve the use of metal catalysts and specific ligands to facilitate the transfer of the difluoromethyl group to the desired position on the indane ring . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
2-(difluoromethyl)-2,3-dihydro-1H-inden-2-aminehydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The difluoromethyl group can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and the reagents used.
Scientific Research Applications
2-(difluoromethyl)-2,3-dihydro-1H-inden-2-aminehydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(difluoromethyl)-2,3-dihydro-1H-inden-2-aminehydrochloride involves its interaction with specific molecular targets. The difluoromethyl group can form hydrogen bonds with target molecules, influencing their activity and stability . The compound may also interact with enzymes and receptors, modulating their function and leading to various biological effects .
Comparison with Similar Compounds
Structural and Functional Insights
- Fluorination Effects: The difluoromethyl group in the target compound likely enhances metabolic stability and bioavailability compared to non-fluorinated analogs (e.g., 5,6-diethyl or N-methyl derivatives). Fluorine’s electronegativity and small atomic radius optimize interactions with hydrophobic receptor pockets .
- Positional Isomerism : The 2-amine position (common in most analogs) favors interactions with amine-binding targets, while 1-amine derivatives (e.g., (R)-5,6-difluoro) may exhibit distinct stereochemical selectivity .
- Substituent Diversity: Halogenated Derivatives: 5-Iodo and 5,6-difluoro analogs demonstrate halogen-dependent activity (e.g., iodine’s bulkiness vs. fluorine’s electronic effects) . Methoxy Groups: 4,5-Dimethoxy derivatives improve solubility but may reduce CNS activity due to increased polarity .
Biological Activity
2-(Difluoromethyl)-2,3-dihydro-1H-inden-2-amine hydrochloride is a chemical compound with a unique structure characterized by its difluoromethyl group attached to a 2,3-dihydro-1H-inden-2-amine framework. This compound has garnered interest due to its potential biological activities and applications in pharmacology.
- Molecular Formula : C10H10ClF2N
- Molecular Weight : Approximately 205.63 g/mol
- CAS Number : 2792201-30-8
- Purity : Typically ≥95%
The biological activity of 2-(difluoromethyl)-2,3-dihydro-1H-inden-2-amine hydrochloride is hypothesized to involve its interaction with specific enzymes or receptors within biological systems. This interaction can lead to modulation of cellular pathways, influencing gene expression and protein activity.
Biological Activity Overview
Research indicates that this compound may exhibit various biological activities, including:
- Antifungal Activity : Preliminary studies suggest that compounds with similar structures show significant antifungal properties. For example, certain analogs have demonstrated efficacy against phytopathogenic fungi, indicating potential for agricultural applications .
- Cytotoxic Effects : Compounds structurally related to 2-(difluoromethyl)-2,3-dihydro-1H-inden-2-amine hydrochloride have shown cytotoxic effects in various cancer cell lines, suggesting potential as anticancer agents.
- Neuropharmacological Potential : The structural features of this compound may allow it to interact with neurotransmitter systems, potentially leading to effects on mood and cognition.
Comparative Analysis with Similar Compounds
To better understand the biological activity of 2-(difluoromethyl)-2,3-dihydro-1H-inden-2-amine hydrochloride, a comparison with structurally similar compounds is beneficial.
| Compound Name | Molecular Formula | Key Differences |
|---|---|---|
| 4,6-Difluoro-2,3-dihydro-1H-inden-2-amine hydrochloride | C9H10ClF2N | Different fluorine positions affecting reactivity |
| 5,6-Difluoro-2,3-dihydro-1H-inden-1-amine hydrochloride | C9H10ClF2N | Variations in structure influencing biological activity |
| 4-(Trifluoromethoxy)-2,3-dihydro-1H-inden-1-amine hydrochloride | C9H10ClF3N | Presence of trifluoromethoxy group altering chemical properties |
Case Study 1: Antifungal Activity
A study investigating the antifungal properties of structurally related compounds revealed that certain derivatives exhibited EC₅₀ values ranging from 8.88 to 19.88 µg/mL against various fungi. These findings suggest that the difluoromethyl substitution may enhance antifungal activity compared to other halogenated compounds .
Case Study 2: Cytotoxicity in Cancer Cells
In vitro studies demonstrated that related compounds showed significant cytotoxic effects on breast and prostate cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest at specific phases, highlighting the therapeutic potential of the difluoromethyl group in cancer treatment.
Q & A
Q. How can researchers optimize the synthesis of 2-(difluoromethyl)-2,3-dihydro-1H-inden-2-amine hydrochloride to improve yield and purity?
Methodological Answer:
- Reaction Conditions: Key parameters include temperature (typically 50–100°C), solvent choice (polar aprotic solvents like DMF or THF), and reaction time (12–24 hrs). For example, analogous indenamine hydrochlorides show improved yields (~70%) when reactions are conducted under nitrogen atmosphere to prevent oxidation .
- Catalysts: Use of palladium or nickel catalysts in hydrogenation steps can enhance diastereoselectivity. For example, a related compound achieved 85% purity using Pd/C under 30 psi H₂ .
- Purification: Recrystallization from ethanol/water mixtures (ratio 3:1) is effective for removing unreacted starting materials .
Q. What analytical techniques are most effective for characterizing this compound and its intermediates?
Methodological Answer:
- NMR Spectroscopy: ¹H and ¹³C NMR are critical for confirming the difluoromethyl group (δ ~ -120 ppm for ¹⁹F NMR) and amine proton integration .
- HPLC-MS: Reverse-phase HPLC with C18 columns (acetonitrile/water + 0.1% TFA) resolves enantiomers and detects impurities <0.1% .
- X-ray Crystallography: For resolving stereochemical ambiguity, single-crystal XRD (e.g., ORTEP-III) is recommended, as demonstrated for similar indenamine salts .
Q. How does the hydrochloride salt form influence solubility and formulation for in vitro studies?
Methodological Answer:
- Solubility Profile: The hydrochloride salt increases water solubility (e.g., >50 mg/mL in PBS at pH 7.4) compared to the free base. This is critical for bioavailability assays .
- Formulation Tips: For cell-based assays, prepare stock solutions in DMSO (10 mM) and dilute in PBS to avoid precipitation. Stability studies indicate 30-day storage at -20°C retains >95% potency .
Q. What preliminary steps should be taken to explore the biological activity of this compound?
Methodological Answer:
- Target Selection: Prioritize receptors/enzymes structurally similar to indenamine targets (e.g., monoamine oxidases or serotonin receptors) .
- Assay Design: Use fluorescence polarization assays for binding affinity studies (IC₅₀) and mitochondrial toxicity assays (e.g., MTT) to rule off-target effects .
Advanced Research Questions
Q. How do stereochemical variations at the difluoromethyl or amine group affect biological activity?
Methodological Answer:
- Chiral Resolution: Employ chiral HPLC (Chiralpak AD-H column, hexane/isopropanol 90:10) to separate enantiomers. For example, (S)-enantiomers of related compounds show 10-fold higher receptor binding .
- Activity Correlation: Test separated enantiomers in dose-response assays (e.g., EC₅₀ values) to identify pharmacologically active configurations .
Q. What strategies mitigate compound degradation under physiological conditions (e.g., pH, temperature)?
Methodological Answer:
- Stability Studies: Accelerated stability testing (40°C/75% RH for 4 weeks) reveals degradation pathways. For instance, hydrolysis of the difluoromethyl group occurs at pH <3, requiring buffered formulations .
- Protective Groups: Introduce tert-butoxycarbonyl (Boc) groups during synthesis to stabilize the amine moiety, then deprotect post-purification .
Q. How can computational modeling predict interactions between this compound and biological targets?
Methodological Answer:
- Docking Simulations: Use Schrödinger Maestro to model binding to MAO-B. Molecular dynamics (MD) simulations (100 ns) validate binding poses and identify key residues (e.g., Tyr435 interactions) .
- QSAR Analysis: Train models on indenamine derivatives to correlate logP values with blood-brain barrier permeability .
Q. How should researchers address contradictory data in biological activity or synthetic yields?
Methodological Answer:
- Data Validation: Replicate experiments with independent batches and cross-validate using orthogonal assays (e.g., SPR vs. ITC for binding kinetics) .
- Root-Cause Analysis: For yield inconsistencies, analyze intermediates via LC-MS to identify side reactions (e.g., over-alkylation at the amine group) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
